4-Amino-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a synthetic compound known for its diverse biological activities. The compound features a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore in medicinal chemistry, contributing to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 3,4,5-trimethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response in cancer cells . This inhibition leads to the disruption of cellular processes, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamic acid derivatives: Known for their anticonvulsant and sedative properties.
N-(3,4,5-Trimethoxyphenyl)pyrazolo[3,4-b]pyridin-3-amines: Potent polymerization inhibitors with anti-angiogenic effects.
Uniqueness
4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of the oxadiazole ring and the 3,4,5-trimethoxyphenyl group, which imparts a wide range of biological activities. Its ability to inhibit multiple molecular targets makes it a promising candidate for further drug development.
Properties
Molecular Formula |
C13H15N5O5 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
4-amino-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H15N5O5/c1-20-8-4-7(5-9(21-2)11(8)22-3)6-15-16-13(19)10-12(14)18-23-17-10/h4-6H,1-3H3,(H2,14,18)(H,16,19)/b15-6+ |
InChI Key |
WKQIQPPTGXQUKF-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NON=C2N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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